molecular formula C8H20Cl2N2 B6225843 methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride CAS No. 2565790-84-1

methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride

Cat. No. B6225843
CAS RN: 2565790-84-1
M. Wt: 215.2
InChI Key:
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Description

Methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride (MPPDC) is a synthetic compound with wide-ranging applications in scientific research. It is a chiral amine that is commonly used as a reagent in organic synthesis and as a catalyst in asymmetric synthesis. MPPDC is also used as a ligand in transition metal-catalyzed reactions and as a ligand in organometallic complexes. It has been used in a variety of research applications, including drug discovery, biochemistry, and pharmacology.

Scientific Research Applications

Methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride has been used in a variety of scientific research applications. It has been used in drug discovery and development, as it can be used to identify and optimize novel drug targets. methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride has also been used in biochemistry and pharmacology, as it can be used to study the structure and function of proteins and enzymes. In addition, methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride has been used in organic synthesis to synthesize chiral compounds.

Mechanism of Action

Methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride acts as a ligand in transition metal-catalyzed reactions and as a ligand in organometallic complexes. It binds to transition metal ions, forming a coordination complex. The coordination complex then acts as a catalyst, facilitating the reaction of the substrate with the transition metal ion. The coordination complex then breaks down, releasing the product and regenerating the transition metal ion.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride are not yet fully understood. However, it has been shown to have some effects on enzymes and proteins. For example, it has been shown to bind to and inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride has been shown to bind to and activate certain proteins, including the nuclear receptor PPARγ.

Advantages and Limitations for Lab Experiments

The use of methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride in lab experiments has several advantages. It is a relatively inexpensive reagent, and it is widely available. In addition, it is a versatile reagent, as it can be used in a variety of reactions and applications. However, there are some limitations to using methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride in lab experiments. It can be toxic and can cause skin and eye irritation. In addition, it can react with certain compounds, leading to the formation of hazardous byproducts.

Future Directions

The use of methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride in scientific research has the potential to lead to a variety of new discoveries and applications. For example, it could be used to identify and optimize novel drug targets, as well as to study the structure and function of proteins and enzymes. In addition, it could be used in the synthesis of chiral compounds, as well as in the development of new catalysts and ligands. Finally, it could be used in the development of new materials, such as catalysts and polymers.

Synthesis Methods

Methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride is synthesized through a three-step process. The first step involves the reaction of the appropriate amine with a carbamate, followed by the addition of a strong base. The second step involves the reaction of the resulting amide with an alkyl halide, followed by the addition of a strong base. The third and final step involves the reaction of the resulting amide with a halide, followed by the addition of a strong base. The resulting product is methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride involves the reaction of pyrrolidine with 2-bromo-1-propanol to form 2-(pyrrolidin-1-yl)propan-1-ol, which is then reacted with methylamine to form the target compound. The dihydrochloride salt is formed by reacting the amine with hydrochloric acid.", "Starting Materials": [ "Pyrrolidine", "2-bromo-1-propanol", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with 2-bromo-1-propanol in the presence of a base such as potassium carbonate to form 2-(pyrrolidin-1-yl)propan-1-ol.", "Step 2: 2-(pyrrolidin-1-yl)propan-1-ol is then reacted with excess methylamine in the presence of a catalyst such as palladium on carbon to form methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine." ] }

CAS RN

2565790-84-1

Product Name

methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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